quinolin-4(1H)-one-3-olate

Enzyme specificity Dioxygenase kinetics Substrate selectivity

Quinolin-4(1H)-one-3-olate (CHEBI:57819) is the conjugate base of 3-hydroxyquinolin-4(1H)-one, a 4-quinolone scaffold bearing a hydroxyl group at the 3-position. It is the predominant species at physiological pH 7.3.

Molecular Formula C9H6NO2-
Molecular Weight 160.15 g/mol
Cat. No. B1262381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namequinolin-4(1H)-one-3-olate
Molecular FormulaC9H6NO2-
Molecular Weight160.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(=CN2)[O-]
InChIInChI=1S/C9H7NO2/c11-8-5-10-7-4-2-1-3-6(7)9(8)12/h1-5,11H,(H,10,12)/p-1
InChIKeyBHTNYVRPYQQOMJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolin-4(1H)-one-3-olate: A Deprotonated 4-Quinolone Conjugate Base for Dioxygenase Research and Chemical Biology Applications


Quinolin-4(1H)-one-3-olate (CHEBI:57819) is the conjugate base of 3-hydroxyquinolin-4(1H)-one, a 4-quinolone scaffold bearing a hydroxyl group at the 3-position. It is the predominant species at physiological pH 7.3 [1]. This organic anion (C9H6NO2⁻, monoisotopic mass 160.04040 Da) serves as the specific substrate for cofactor-independent 3-hydroxy-4-oxoquinoline 2,4-dioxygenases (QDO), which catalyze the 2,4-dioxygenolytic cleavage of the heterocyclic ring with concomitant release of carbon monoxide [2]. Unlike the neutral conjugate acid or the 2-methyl analog, the deprotonated form is directly relevant to both enzymatic recognition and solution-phase speciation in biological contexts.

Why Quinolin-4(1H)-one-3-olate Cannot Be Replaced by Generic 4-Quinolones or 3-Hydroxyquinoline Analogs


Superficially similar 4-quinolones or 3-hydroxyquinoline derivatives are not functionally interchangeable with the specific olate form. The deprotonated 3-hydroxy group is essential for substrate recognition by QDO-type dioxygenases: the enzyme's His/Asp charge-relay system requires the anionic oxygen for initial substrate deprotonation and activation [1]. The 2-methyl analog (3-hydroxy-2-methylquinolin-4(1H)-one) is not accepted by QDO and instead requires a distinct dioxygenase (HOD), while non-hydroxylated 4-quinolones (e.g., quinolin-4(1H)-one) cannot undergo the characteristic 2,4-dioxygenolytic cleavage at all [2]. Failure to procure the specific olate form or its conjugate acid leads to incorrect enzyme kinetics, inactive assay systems, and misleading structure-activity conclusions.

Quantitative Differentiation of Quinolin-4(1H)-one-3-olate: Evidence Guide for Scientific Selection


Enzyme Substrate Exclusivity: QDO Discriminates Against the 2-Methyl Analog

The 1H-3-hydroxy-4-oxoquinoline 2,4-dioxygenase (QDO) from Pseudomonas putida 33/1 is strictly specific for 3-hydroxyquinolin-4(1H)-one (the conjugate acid of the target compound); it does not accept the 2-methyl analog 3-hydroxy-2-methylquinolin-4(1H)-one (quinaldine derivative) as a substrate [1]. The target compound's conjugate acid exhibits an apparent Km of 24 μM with QDO, whereas the 2-methyl analog requires a different enzyme (HOD from Arthrobacter sp. Rü61a) for processing [2].

Enzyme specificity Dioxygenase kinetics Substrate selectivity

120-Fold Difference in HOD Enzyme Affinity Between Parent and 2-Methyl Substrate

For the HOD enzyme (1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase from Paenarthrobacter nitroguajacolicus), the affinity for its natural 2-methyl substrate is substantially higher than for the parent unsubstituted compound. UniProt-curated kinetic data show Km = 1.5 μM for 1H-3-hydroxy-4-oxoquinaldine versus Km = 180 μM for 1H-3-hydroxy-4-oxoquinoline, representing a 120-fold difference in affinity [1]. This quantitative selectivity profile confirms that the two compounds are not interchangeable in HOD-based assays.

Kinetic parameters Substrate profiling Km comparison

Opposing Selectivity Between QDO and HOD Enzymes Enables Orthogonal Assays

Comparing kinetic data across the two homologous dioxygenases reveals an orthogonal selectivity pattern: QDO prefers 3-hydroxyquinolin-4(1H)-one (Km 24 μM) and rejects the 2-methyl analog, whereas HOD prefers the 2-methyl analog (Km 1.5 μM) and binds the parent compound only weakly (Km 180 μM) [1][2]. This reciprocal selectivity enables the design of orthogonal enzymatic assays in which the two substrates can be deployed simultaneously without cross-talk, a feature not achievable with non-hydroxylated 4-quinolones or generic hydroxyquinolines.

Orthogonal enzyme assays Dual-substrate systems Dioxygenase selectivity

pH-Dependent Speciation: Predominant Anion Form at Physiological pH Versus Poorly Deprotonated Analogs

The conjugate acid of quinolin-4(1H)-one-3-olate has a predicted pKa of 9.6 (ChemAxon calculation) [1]. At pH 7.3, the olate anion constitutes the major species (>99% deprotonated), in agreement with ChEBI annotation as 'major species at pH 7.3' [2]. In contrast, the 2-methyl analog (3-hydroxy-2-methylquinolin-4(1H)-one) has a predicted pKa of 11.01 , meaning at pH 7.3 less than ~0.02% exists in the deprotonated form. This speciation difference directly impacts aqueous solubility, metal-chelating ability, and recognition by enzymes that require the anionic oxygen for catalysis.

Acid-base speciation pKa comparison Physiological ionization

Distinct CO-Releasing Stoichiometry and Reaction Fate Versus Non-Hydroxylated 4-Quinolones

3-Hydroxyquinolin-4(1H)-one (the conjugate acid of the target olate) is the unique substrate for QDO-catalyzed 2,4-dioxygenolytic cleavage, yielding N-formylanthranilate and one equivalent of carbon monoxide (CO) [1]. Non-hydroxylated 4-quinolones (e.g., quinolin-4(1H)-one, 4-quinolone) cannot undergo this cleavage and must first be hydroxylated at the 3-position by a separate NADH-dependent monooxygenase before entering the degradation pathway [2]. This metabolic bifurcation means that only the 3-hydroxy/3-olate scaffold is competent for direct CO release via the dioxygenase route.

Carbon monoxide-releasing molecules (CORMs) Dioxygenolytic cleavage Enzymatic CO production

Application Scenarios for Quinolin-4(1H)-one-3-olate in Dioxygenase Research, CORM Development, and Metal-Chelation Screening


QDO-Specific Enzymology and CO-Release Assays

The compound is the obligatory substrate for QDO (EC 1.13.11.47), a cofactor-independent dioxygenase that releases CO as a stoichiometric product. Researchers investigating QDO kinetics, inhibitor screening, or structural biology must use this scaffold, as the enzyme shows absolute specificity and does not process 2-methyl analogs [1]. The apparent Km of 24 μM for the conjugate acid enables design of enzyme assays at physiologically relevant substrate concentrations.

Orthogonal Dual-Dioxygenase Screening Panels

The reciprocal selectivity between QDO (specific for 3-hydroxyquinolin-4(1H)-one) and HOD (specific for 3-hydroxy-2-methylquinolin-4(1H)-one) permits construction of orthogonal screening systems [1][2]. By using the target compound and its 2-methyl analog in parallel, laboratories can simultaneously probe QDO and HOD activities without substrate competition, enabling high-throughput profiling of environmental isolates or mutant libraries.

CORM Chemistry and CO-Delivery System Prototyping

The 3-hydroxy-4-oxoquinoline scaffold is a precursor for carbon monoxide-releasing molecules (CORMs). Unlike non-hydroxylated 4-quinolones, which require enzymatic pre-activation, the 3-olate form is directly competent for dioxygenolytic or base-catalyzed CO release [1]. This makes it a preferred starting material for developing synthetic CORM constructs aimed at therapeutic CO delivery or calibration standards for CO sensors.

pH-Controlled Metal-Chelation and Coordination Chemistry Studies

With a conjugate acid pKa of 9.6, the compound exists as the chelation-competent olate anion at physiological pH, whereas the 2-methyl analog (pKa ~11) remains overwhelmingly neutral [1][2]. This speciation difference makes the target compound the appropriate choice for studying metal-binding equilibria, biomimetic copper/potassium complex formation, and oxidative cleavage model reactions under biologically relevant pH conditions.

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